N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine
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Overview
Description
N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine is a complex organic compound with a unique structure that combines elements of phthalazine, benzimidazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate dinitrile compounds under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the phthalazine core.
Formation of the Benzimidazole Ring: The benzimidazole ring is formed through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Final Coupling Step: The final step involves coupling the methoxyphenyl-phthalazine intermediate with the benzimidazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s interactions with various biological molecules are studied to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-chlorophenyl)-1H-benzimidazol-5-amine
- **N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-fluorophenyl)-1H-benzimidazol-5-amine
Uniqueness
N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine is unique due to the presence of both methoxy and methyl groups, which may confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H23N5O |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[1-(4-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine |
InChI |
InChI=1S/C29H23N5O/c1-19-7-12-22(13-8-19)34-18-30-26-17-21(11-16-27(26)34)31-29-25-6-4-3-5-24(25)28(32-33-29)20-9-14-23(35-2)15-10-20/h3-18H,1-2H3,(H,31,33) |
InChI Key |
TYAZLHONVDTNKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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